molecular formula C30H50O2 B593628 Aglaiol CAS No. 1838-52-4

Aglaiol

Cat. No. B593628
CAS RN: 1838-52-4
M. Wt: 442.728
InChI Key: ILQUAQTXYDCHSY-VAGSCCGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aglaiol is a natural product found in Aglaia rubiginosa, Camellia oleifera, and other organisms with data available.

Scientific Research Applications

Phytochemistry and Biological Activities of Aglaia Species

Aglaia, the largest genus in the Meliaceae family, is native to tropical regions like Southeast Asia and northern Australia, and is used traditionally for various medical treatments. Aglaiol, a dammarane-type triterpenoid, was first isolated from Aglaia species in 1965. Since then, approximately 291 metabolites from various groups such as sesquiterpenoids, diterpenoids, and flavaglines have been discovered. These compounds exhibit a broad spectrum of biological activities including cytotoxicity, insecticidal effects, anti-inflammatory, antifungal, molluscicidal, antituberculosis, and antiviral effects. Flavagline derivatives, in particular, have shown remarkable cytotoxicity and are considered as lead compounds for further development. This highlights the potential of Aglaia species in producing biologically active compounds (Harneti & Supratman, 2020).

Isolation and Structural Analysis of Aglaiol

Aglaiol was isolated from the leaves of Aglaia odorata along with other compounds. The structure of Aglaiol was determined through various chemical reactions and spectroscopic methods. This research paved the way for the identification of other similar compounds, expanding our understanding of the chemical diversity within Aglaia species (Shiengthong et al., 1974).

Immunomodulatory Effects of Rocaglamide Derivatives from Aglaia

Rocaglamide derivatives, obtained from Aglaia plants, have been studied for their immunosuppressive properties. These compounds can significantly suppress the production of various cytokines at nanomolar concentrations. They inhibit cytokine gene expression at the transcriptional level and selectively block NF-AT activity without impairing other pathways. This suggests that rocaglamide derivatives could serve as a new source of NF-AT-specific inhibitors for treating certain inflammatory diseases (Proksch et al., 2005).

properties

CAS RN

1838-52-4

Molecular Formula

C30H50O2

Molecular Weight

442.728

IUPAC Name

(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25+,28+,29-,30-/m1/s1

InChI Key

ILQUAQTXYDCHSY-VAGSCCGESA-N

SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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